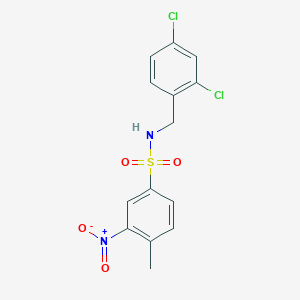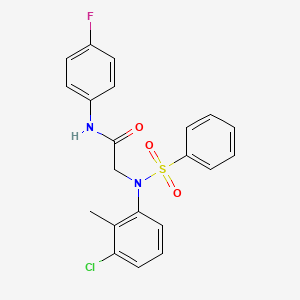![molecular formula C19H18BrNO2 B3934400 8-[4-(2-bromophenoxy)butoxy]quinoline](/img/structure/B3934400.png)
8-[4-(2-bromophenoxy)butoxy]quinoline
Descripción general
Descripción
8-[4-(2-bromophenoxy)butoxy]quinoline, also known as BBQ, is a synthetic compound that has been used in scientific research for its potential therapeutic applications. BBQ belongs to the class of quinolines and has a molecular weight of 420.3 g/mol.
Mecanismo De Acción
The mechanism of action of 8-[4-(2-bromophenoxy)butoxy]quinoline is not fully understood, but it is believed to act through multiple pathways. 8-[4-(2-bromophenoxy)butoxy]quinoline has been shown to inhibit the activity of certain enzymes, such as topoisomerase and histone deacetylase, which are involved in cancer cell growth and proliferation. 8-[4-(2-bromophenoxy)butoxy]quinoline has also been shown to activate the Nrf2 pathway, which plays a role in reducing oxidative stress and inflammation. Additionally, 8-[4-(2-bromophenoxy)butoxy]quinoline has been shown to modulate the expression of certain genes involved in inflammation and cell survival.
Biochemical and Physiological Effects
8-[4-(2-bromophenoxy)butoxy]quinoline has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In cancer cells, 8-[4-(2-bromophenoxy)butoxy]quinoline has been shown to inhibit cell growth and induce apoptosis. In the brain, 8-[4-(2-bromophenoxy)butoxy]quinoline has been shown to reduce oxidative stress and inflammation, which may be beneficial in the treatment of neurodegenerative diseases. 8-[4-(2-bromophenoxy)butoxy]quinoline has also been shown to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
8-[4-(2-bromophenoxy)butoxy]quinoline has several advantages for use in lab experiments. It is a readily available compound that can be synthesized in large quantities with high purity. 8-[4-(2-bromophenoxy)butoxy]quinoline has also been shown to have low toxicity in vitro and in vivo, making it a safe compound for use in research. However, there are also limitations to the use of 8-[4-(2-bromophenoxy)butoxy]quinoline in lab experiments. 8-[4-(2-bromophenoxy)butoxy]quinoline has limited solubility in water, which may make it difficult to use in certain assays. In addition, the mechanism of action of 8-[4-(2-bromophenoxy)butoxy]quinoline is not fully understood, which may make it difficult to interpret results from experiments.
Direcciones Futuras
There are several future directions for research on 8-[4-(2-bromophenoxy)butoxy]quinoline. One area of research is the development of 8-[4-(2-bromophenoxy)butoxy]quinoline derivatives with improved solubility and bioavailability. Another area of research is the identification of the specific pathways and targets of 8-[4-(2-bromophenoxy)butoxy]quinoline, which may provide insight into its mechanism of action. Additionally, further studies are needed to investigate the potential therapeutic applications of 8-[4-(2-bromophenoxy)butoxy]quinoline in various diseases, including cancer, neurodegenerative diseases, and inflammation.
Aplicaciones Científicas De Investigación
8-[4-(2-bromophenoxy)butoxy]quinoline has been studied for its potential therapeutic applications in various fields of research, including cancer, neurodegenerative diseases, and inflammation. 8-[4-(2-bromophenoxy)butoxy]quinoline has been shown to have anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis. In addition, 8-[4-(2-bromophenoxy)butoxy]quinoline has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. 8-[4-(2-bromophenoxy)butoxy]quinoline has also been studied for its anti-inflammatory properties, which may be useful in the treatment of inflammatory diseases such as arthritis.
Propiedades
IUPAC Name |
8-[4-(2-bromophenoxy)butoxy]quinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrNO2/c20-16-9-1-2-10-17(16)22-13-3-4-14-23-18-11-5-7-15-8-6-12-21-19(15)18/h1-2,5-12H,3-4,13-14H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEYMABNWRIXPOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCCCCOC2=CC=CC3=C2N=CC=C3)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-[4-(2-Bromophenoxy)butoxy]quinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[2-(3-methoxyphenoxy)ethoxy]-4-methyl-2-nitrobenzene](/img/structure/B3934321.png)
![2-(4-chloro-3-nitrophenyl)-2-oxoethyl 5-[(2-chlorophenyl)amino]-5-oxopentanoate](/img/structure/B3934322.png)
![1-chloro-4-{2-[2-(3-methoxyphenoxy)ethoxy]ethoxy}naphthalene](/img/structure/B3934323.png)
![6-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzylidene}-5-imino-2-(trifluoromethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B3934333.png)
![1-{4-[(4-chlorophenyl)thio]butoxy}-2-ethoxybenzene](/img/structure/B3934348.png)

![N~1~-{2-[(3-chlorobenzyl)thio]ethyl}-N~2~-(5-chloro-2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3934357.png)
![3-isopropoxy-N-{[4-(4-nitrophenyl)-1-piperazinyl]carbonothioyl}benzamide](/img/structure/B3934361.png)
![2-methoxy-4-methyl-1-{3-[3-(trifluoromethyl)phenoxy]propoxy}benzene](/img/structure/B3934365.png)
![4-[2-(4-iodophenoxy)ethoxy]-3-methoxybenzaldehyde](/img/structure/B3934370.png)

![6-tert-butyl-2-[(2-chlorobenzoyl)amino]-N-(2-methoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3934378.png)
![N~2~-(2-ethylphenyl)-N~1~-{2-[(4-methylphenyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3934401.png)
![N~2~-(4-chlorophenyl)-N~1~-{2-[(4-methylbenzyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3934403.png)